molecular formula C16H15N3O3 B3136493 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine CAS No. 417722-21-5

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Cat. No. B3136493
CAS RN: 417722-21-5
M. Wt: 297.31 g/mol
InChI Key: NBFPSAKAPKBKNF-UHFFFAOYSA-N
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Description

“5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine” is a chemical compound that has been studied in the context of its potential use in medicinal chemistry . It has been found to bind to the SYK kinase domain, a non-receptor tyrosine kinase .


Molecular Structure Analysis

The molecular structure of this compound involves a pyridine ring fused with a quinoline ring, which is further substituted with methoxy groups . The exact structure can be determined using techniques such as X-ray diffraction .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Methods : Research shows that compounds like 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine can be synthesized using one-pot processes. For example, dihydropyrindines and tetrahydroquinolines, which are structurally related to this compound, have been synthesized in a one-pot, multi-component process involving electron-poor (hetero)aryl halides, among other components (Yehia, Polborn, & Müller, 2002).

Biological and Medicinal Research

  • Antimalarial Potential : Some derivatives of 6,7-dimethoxyquinolin-4-yloxy compounds have been investigated for their antimalarial potential. These studies have led to the synthesis of novel compounds showing promising activity against Plasmodium falciparum, suggesting potential antimalarial applications for related compounds (Saini, Jain, Kumar, & Jain, 2016).

Chemical Reactions and Transformations

  • Functionalization of Cyclic Amines : Research involving cyclic amines, similar in structure to 5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine, has shown redox-annulation reactions with α,β-unsaturated carbonyl compounds. These transformations highlight the versatility of such compounds in chemical synthesis (Kang, Richers, Sawicki, & Seidel, 2015).

Mechanism of Action

The mechanism of action of this compound is related to its interaction with the SYK kinase domain. It has been found to bind to this domain, suggesting it may have a role in modulating the activity of this kinase .

Future Directions

The future directions for the study of this compound could involve further exploration of its potential medicinal applications, particularly given its interaction with the SYK kinase domain . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.

properties

IUPAC Name

5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-20-14-7-11-12(8-15(14)21-2)18-6-5-13(11)22-10-3-4-16(17)19-9-10/h3-9H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFPSAKAPKBKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-2-amine

Synthesis routes and methods

Procedure details

After suspending 6-chloro-5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-ylamine (500 mg, 1.51 mmol) in a mixed solvent of methanol (20 ml), tetrahydrofuran (10 ml) and triethylamine (3 ml), palladium carbon (300 mg) was added and the mixture was stirred for 15 hours at room temperature under a hydrogen atmosphere. The catalyst was filtered off by celite filtration, washing was performed with ethanol, and the filtrate was distilled off under reduced pressure. The obtained crude product was subjected to silica gel column chromatography (eluent-ethyl acetate), and the fraction containing the target substance was concentrated, suspended in ethyl acetate and diluted with hexane, after which the crystals were filtered out, washed with hexane and then blow-dried to obtain the title compound (138 mg, 0.465 mmol, 31%) as colorless crystals.
Name
6-chloro-5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-ylamine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
palladium carbon
Quantity
300 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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